
2,2',4,6-Tetrachlorbiphenyl
Übersicht
Beschreibung
2,2’,4,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family. PCBs are synthetic organic chemicals that were widely used in various industrial and commercial applications until their production was banned in 1979. These compounds exhibit a range of toxicity and can vary from thin, light-colored liquids to yellow or black waxy solids. Due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties, PCBs found applications in electrical equipment, heat transfer systems, plastics, paints, and more .
Molecular Structure Analysis
The molecular formula of 2,2’,4,6-Tetrachlorobiphenyl is C12H6Cl4 . Its structure consists of two benzene rings (biphenyl) connected by a single bond. The chlorine atoms are positioned at the specified locations on the biphenyl rings. The compound’s molecular weight is approximately 291.9 g/mol .
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Photodegradierungsstudien
2,2',4,6-Tetrachlorbiphenyl: wurde in der Umweltwissenschaft hinsichtlich seines Photodegradierungsverhaltens untersucht. Forscher haben die kinetischen Raten und Quantenausbeuten seiner Photodegradierung in Tensidlösungen untersucht, was entscheidend ist, um zu verstehen, wie diese Verbindung in natürlichen Gewässern und Böden abgebaut wird {svg_1}.
Pharmakologie: Forschung zur Hormonstörung
In der Pharmakologie wird This compound als Hormonstörer erkannt. Seine Auswirkungen auf Hormonsysteme sind von großem Interesse, insbesondere wie es mit normalen Hormonfunktionen interferiert und möglicherweise verschiedene Gesundheitsprobleme verursacht {svg_2}.
Toxikologie: Toxizität und Bioakkumulation
Toxikologische Studien konzentrieren sich auf das Toxizitätsprofil der Verbindung, die Bioakkumulation und die Persistenz in Organismen und der Umwelt. Die Transformationsprodukte von This compound während Entgiftungsprozessen sind ebenfalls ein wichtiger Forschungsbereich {svg_3}.
Analytische Chemie: Nachweis und Quantifizierung
Analytische Chemiker verwenden This compound, um Methoden für den Nachweis und die Quantifizierung in Umweltproben zu entwickeln und zu verfeinern. Techniken wie GC-MS/MS werden eingesetzt, um seine Präsenz in Böden und festen Abfällen genau zu messen {svg_4}.
Biochemie: Studien zur zellulären Wirkung
Biochemiker untersuchen die Auswirkungen von This compound auf zelluläre Funktionen. Zum Beispiel wurden seine Auswirkungen auf die Funktion von granulozytischen HL-60-Zellen und die Expression von Cyclooxygenase-2 untersucht, um seinen Einfluss auf zelluläre Signalwege zu verstehen {svg_5}.
Chemieingenieurwesen: Techniken zur Bodensanierung
Im Chemieingenieurwesen liegt der Schwerpunkt auf Techniken zur Bodensanierung, um This compound von kontaminierten Standorten zu entfernen. Studien umfassen die Verwendung von Tensiden zur Bodenwäsche und die Bewertung verschiedener Methoden zur Verbesserung der Entfernung dieser Verbindung aus Böden oder Sedimenten {svg_6}.
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLVVZDKBSYMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074194 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-65-0 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD736T0W8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2',4,6-Tetrachlorobiphenyl interact with cells and what are the downstream effects?
A1: 2,2',4,6-Tetrachlorobiphenyl (PCB 50) interacts with multiple isoforms of phospholipase A2 (PLA2) present in cell membranes. [, ] This interaction triggers the activation of PLA2, leading to the release of arachidonic acid (AA) from membrane phospholipids. [] This process appears to be dependent on the influx of extracellular calcium through L-type voltage-operated calcium channels. [] The released AA can then act as a precursor for the production of various eicosanoids, including prostaglandins, which can have downstream effects on cellular function. [] In the case of neuronal cells like PC12 cells, PCB 50-induced PLA2 activation leads to an influx of calcium ions (Ca2+), ultimately resulting in apoptotic cell death. []
Q2: Can the metabolism of 2,2',4,6-Tetrachlorobiphenyl impact its chirality?
A3: Yes, the metabolism of 2,2',4,6-Tetrachlorobiphenyl (PCB 51), a closely related congener to PCB 50, can lead to the formation of chiral metabolites. [] Specifically, microsomal oxidation of the prochiral PCB 51 at the meta position of the symmetrically substituted phenyl ring generates the axially chiral metabolite 2,2′,4,6′-tetrachlorobiphenyl-3′-ol (OH-PCB 51). [] This metabolic process has been observed in liver microsomes from various species and under different inducing conditions, with the formation and enantioselectivity of OH-PCB 51 varying depending on the species and inducer used. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



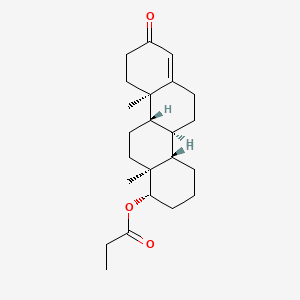


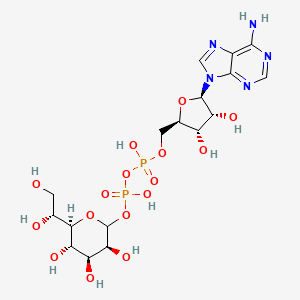

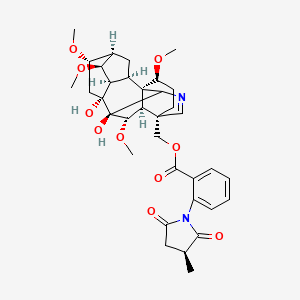

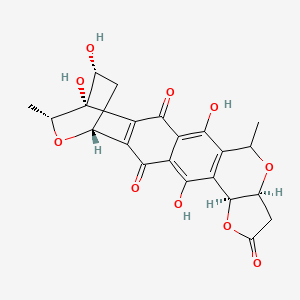



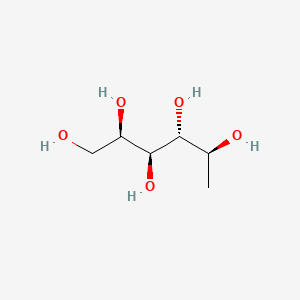
![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)
